3-[(Morpholin-4-yl)methyl]pyrrolidin-3-ol
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Overview
Description
3-[(Morpholin-4-yl)methyl]pyrrolidin-3-ol is a chemical compound that features a morpholine ring attached to a pyrrolidine ring via a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Morpholin-4-yl)methyl]pyrrolidin-3-ol typically involves the reaction of morpholine with a suitable pyrrolidine derivative. One common method involves the use of a nucleophilic substitution reaction where morpholine reacts with a halogenated pyrrolidine under basic conditions. The reaction is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydride or potassium carbonate to facilitate the substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography and crystallization would be employed to achieve high-quality product.
Chemical Reactions Analysis
Types of Reactions
3-[(Morpholin-4-yl)methyl]pyrrolidin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or to modify the morpholine ring.
Substitution: The methylene bridge can be a site for further substitution reactions, introducing new functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used for reduction reactions.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used to introduce halogens, which can then be substituted with other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used
Scientific Research Applications
3-[(Morpholin-4-yl)methyl]pyrrolidin-3-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and as a building block for biologically active molecules.
Industry: The compound can be used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[(Morpholin-4-yl)methyl]pyrrolidin-3-ol depends on its specific application. In medicinal chemistry, it may act by interacting with specific enzymes or receptors, modulating their activity. The morpholine ring can enhance the compound’s ability to cross biological membranes, increasing its bioavailability. The pyrrolidine ring can interact with various molecular targets, influencing pathways involved in disease processes.
Comparison with Similar Compounds
3-[(Morpholin-4-yl)methyl]pyrrolidin-3-ol can be compared with other compounds that feature morpholine or pyrrolidine rings:
Morpholine derivatives: These compounds often have applications in pharmaceuticals and agrochemicals due to their ability to interact with biological targets.
Pyrrolidine derivatives: These compounds are widely used in medicinal chemistry for their biological activity and ability to modulate enzyme function.
Similar Compounds
3-Morpholin-4-yl-propylamine: Similar structure but with a propyl chain instead of a pyrrolidine ring.
Pyrrolidine-2,5-dione: A pyrrolidine derivative with different functional groups, used in various chemical applications.
Properties
IUPAC Name |
3-(morpholin-4-ylmethyl)pyrrolidin-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2/c12-9(1-2-10-7-9)8-11-3-5-13-6-4-11/h10,12H,1-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNQNRPPUOSTLSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1(CN2CCOCC2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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